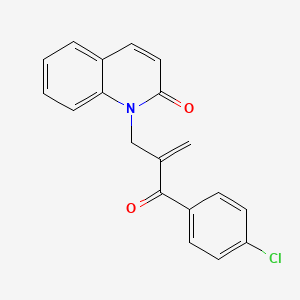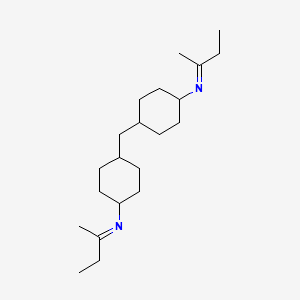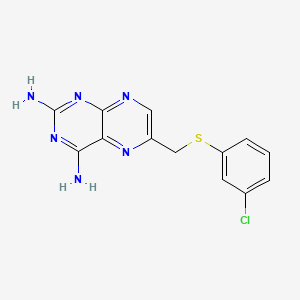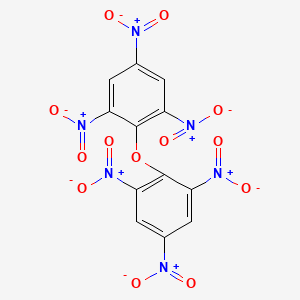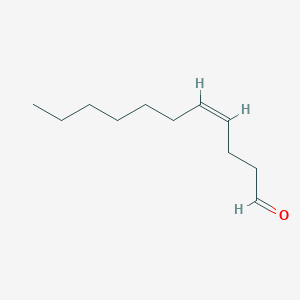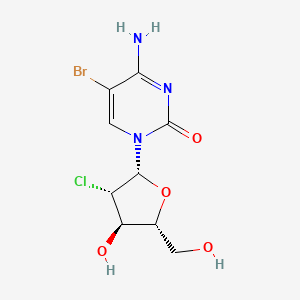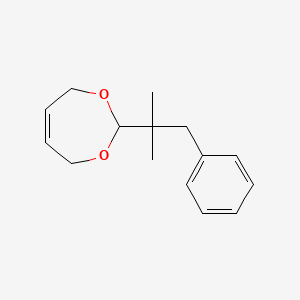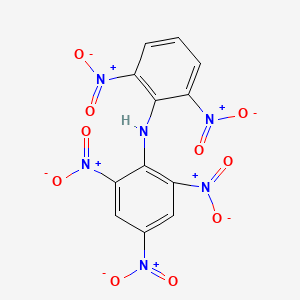![molecular formula C22H15N5O5 B12666259 2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol CAS No. 82980-51-6](/img/structure/B12666259.png)
2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity. The compound’s molecular formula is C22H15N5O5, and it has a molecular weight of 429.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol typically involves a multi-step process. The initial step often includes the nitration of phenol to produce 2,4-dinitrophenol. This is followed by a diazotization reaction where the phenylamino group is introduced. The final step involves coupling the diazonium salt with 1-naphthylamine under controlled conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides under acidic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzene derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of ester or sulfonate derivatives.
Scientific Research Applications
2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in electron transfer reactions. The nitro groups act as electron-withdrawing groups, making the compound highly reactive in redox reactions. This property is exploited in various applications, including its use as a redox indicator in analytical chemistry .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic properties.
1-Naphthylamine: Used in the synthesis of dyes and pigments.
Phenylhydrazine: Employed in the preparation of azo dyes.
Uniqueness
2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol is unique due to its combination of nitro and azo functional groups, which confer both stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .
Properties
CAS No. |
82980-51-6 |
|---|---|
Molecular Formula |
C22H15N5O5 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[(2-anilinonaphthalen-1-yl)diazenyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C22H15N5O5/c28-22-19(12-16(26(29)30)13-20(22)27(31)32)24-25-21-17-9-5-4-6-14(17)10-11-18(21)23-15-7-2-1-3-8-15/h1-13,23,28H |
InChI Key |
PSRILCAZECMWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


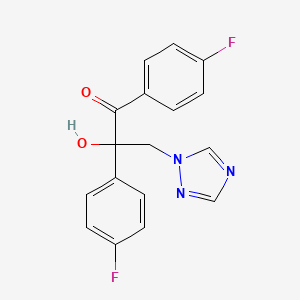
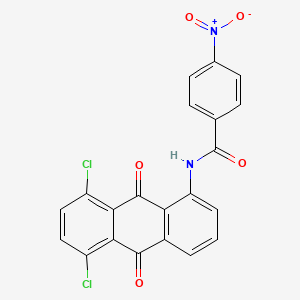
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
